molecular formula C7H13ClF3NO B2954869 2-Ethyl-2-(trifluoromethyl)morpholine hydrochloride CAS No. 2044870-93-9

2-Ethyl-2-(trifluoromethyl)morpholine hydrochloride

Cat. No.: B2954869
CAS No.: 2044870-93-9
M. Wt: 219.63
InChI Key: ARBTTXVITRKBEI-UHFFFAOYSA-N
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Description

2-Ethyl-2-(trifluoromethyl)morpholine hydrochloride is a chemical compound with the molecular formula C7H13ClF3NO . It has a molecular weight of 219.63 .


Molecular Structure Analysis

The molecular structure of this compound consists of a six-membered ring with two heteroatoms, oxygen and nitrogen . The compound also contains a trifluoromethyl group and an ethyl group attached to the nitrogen atom .

Scientific Research Applications

Fluorination Reagents and Synthetic Applications

Aminodifluorosulfinium salts, including morpholine derivatives, have been identified as selective fluorination reagents. These crystalline fluorinating agents, such as morpholinodifluorosulfinium tetrafluoroborate (XtalFluor-M), offer enhanced thermal stability and ease of handling compared to traditional reagents. They efficiently convert alcohols to alkyl fluorides and carbonyls to gem-difluorides with high selectivity, showcasing their utility in organic synthesis and material science (L’Heureux et al., 2010).

Catalysis and Chemical Transformations

Rhodium(III) complexes of N-{2-(arylseleno/telluro)ethyl} morpholine have been synthesized and shown to efficiently catalyze the transfer hydrogenation reaction of ketones. These complexes demonstrate significant catalytic activity, contributing to advancements in the field of catalysis and synthetic organic chemistry (Singh et al., 2010).

Organic Synthesis and Material Science

Morpholine triflate has been used as a Lewis acid catalyst in a one-pot, four-component synthesis of dihydropyrano[2,3-c]pyrazoles. This methodology emphasizes the role of morpholine derivatives in facilitating complex chemical reactions, thereby underscoring their importance in organic synthesis and material science applications (Zhou et al., 2016).

Advanced Materials and Separation Technologies

Morpholine-functionalized polycarbonate hydrogels have been developed for heavy metal ion sequestration, showcasing the application of 2-Ethyl-2-(trifluoromethyl)morpholine derivatives in creating materials with environmental and industrial significance. These hydrogels possess stimuli-responsive properties and are capable of efficiently removing lead ions from aqueous solutions, highlighting their potential in water purification and environmental remediation (Kawalec et al., 2013).

Properties

IUPAC Name

2-ethyl-2-(trifluoromethyl)morpholine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3NO.ClH/c1-2-6(7(8,9)10)5-11-3-4-12-6;/h11H,2-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARBTTXVITRKBEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CNCCO1)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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